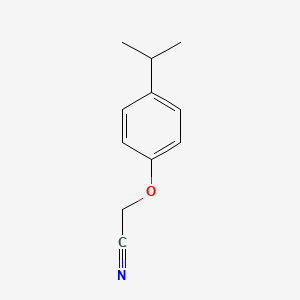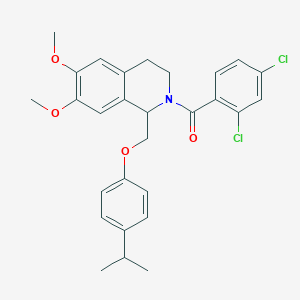
(2,4-dichlorophenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,4-dichlorophenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C28H29Cl2NO4 and its molecular weight is 514.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of compounds closely related to the query compound, focusing on their chemical properties and reaction mechanisms. For instance, DABCO has been utilized as an efficient catalyst for the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl) methanone in an aqueous medium, demonstrating the compound's potential in synthetic chemistry due to its excellent yield and short reaction time (Salari, Mosslemin, & Hassanabadi, 2017). Additionally, the discovery of new benzylisoquinoline alkaloids from Beilschmiedia brevipes highlights the compound's relevance in natural product chemistry and potential pharmacological activities (Pudjiastuti et al., 2010).
Potential Biological Activities
Several studies investigate the biological activities of compounds structurally related to the query compound, indicating possible avenues for its application in medicinal chemistry. For example, certain tetrahydroisoquinoline derivatives have been explored for their tumor-specific cytotoxic activity against human oral squamous cell carcinoma cell lines, revealing the significance of molecular size for cytotoxicity induction and suggesting the induction of autophagy in cancer cells (Hatano et al., 2009). This points to potential applications in cancer research and therapy development.
Chemical Properties and Reactions
The chemical properties and reactions of closely related compounds have been studied, providing insight into their reactivity and potential uses in organic synthesis. The synthesis of stable azomethine ylides through the rearrangement of 1,3-dipolar cycloadducts of 3,4-dihydroisoquinoline-2-oxides with DMAD highlights innovative approaches in synthetic methodology (Coşkun & Tuncman, 2006). Additionally, the synthesis and structure elucidation of quaternary oxovanadium(V) complexes incorporating hydrazone ligands demonstrate the compound's potential in inorganic and coordination chemistry, with implications for catalysis and material science (Mondal, Drew, & Ghosh, 2009).
properties
IUPAC Name |
(2,4-dichlorophenyl)-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29Cl2NO4/c1-17(2)18-5-8-21(9-6-18)35-16-25-23-15-27(34-4)26(33-3)13-19(23)11-12-31(25)28(32)22-10-7-20(29)14-24(22)30/h5-10,13-15,17,25H,11-12,16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUSLZUUAUKIBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=C(C=C4)Cl)Cl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2395188.png)
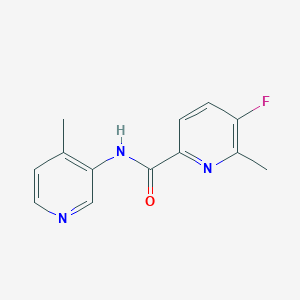
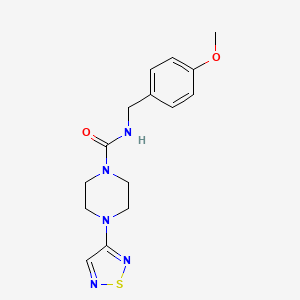
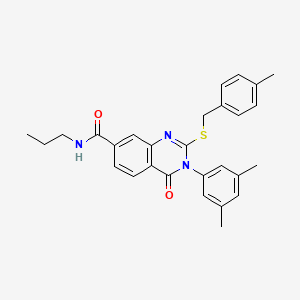
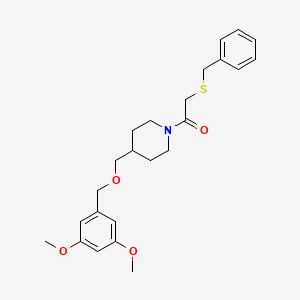
![2-(2,4-Dichlorophenoxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2395196.png)


![N-(2-methoxyphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2395201.png)
![7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2395202.png)
![3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2395203.png)
![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2395205.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2395206.png)
